molecular formula C54H97NO3 B10831051 CLinDMA

CLinDMA

Cat. No.: B10831051
M. Wt: 808.4 g/mol
InChI Key: PGYFLJKHWJVRMC-ZXRZDOCRSA-N
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Description

CLinDMA (2-{4-[(3β)-cholest-5-en-3-yloxy]-butoxy}-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propan-1-amine) is a cationic lipid widely utilized in lipid nanoparticle (LNP) formulations for systemic siRNA delivery. Its structure integrates a cholesterol-derived hydrophobic tail, a linoleyl (C18:2) chain for membrane fusion, and a dimethylamino headgroup that facilitates siRNA encapsulation through electrostatic interactions . This compound is a key component in LNP201, a clinically relevant formulation with a molar composition of 50.3% this compound, 44.3% cholesterol, and 5.4% PEG-DMG, achieving siRNA encapsulation efficiencies of 85% ± 6% and particle sizes of 135 ± 10 nm .

In vivo studies demonstrate that this compound-based LNPs mediate potent gene silencing, with 89% mRNA reduction in murine liver at 9 mg/kg siRNA doses . However, this compound is associated with dose-dependent inflammatory responses, which can be mitigated by co-administration of dexamethasone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLinDMA involves the reaction of specific lipid precursors under controlled conditionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and subsequent reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. Techniques such as spin centrifugation-dialysis (SCD) and tangential flow filtration (TFF) are employed to purify the lipid nanoparticles and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

CLinDMA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .

Scientific Research Applications

Gene Delivery Systems

CLinDMA is primarily utilized in the development of LNPs for the effective delivery of genetic material. The following aspects highlight its significance:

  • Lipid Nanoparticle Composition : this compound is often combined with cholesterol and PEG-DMG to form stable LNPs. For instance, a common formulation includes Octyl-CLinDMA, cholesterol, and PEG-DMG in a ratio of 60:38:2 for optimal delivery efficiency .
  • Efficacy in Liver Targeting : Studies have shown that LNPs containing this compound can effectively deliver siRNA to liver cells. The accumulation of these nanoparticles in hepatocytes was observed to be time- and dose-dependent, with significant delivery rates recorded at various dosages .
  • Noninvasive Imaging Studies : Research utilizing bioluminescence imaging has demonstrated that LNPs with this compound can mediate gene silencing in vivo. This method allows for the assessment of delivery efficiency and the influence of various lipid ratios on therapeutic outcomes .

Immunotherapy Applications

This compound's role extends into immunotherapy, where it aids in modulating immune responses:

  • Induction of Inflammation : While this compound is effective in delivering therapeutic agents, it has been associated with inducing acute inflammatory responses upon systemic administration. This effect is independent of the siRNA payload, indicating that while it can enhance delivery, careful consideration must be given to its immunogenic potential .
  • Nanoparticle Design for Immune Modulation : Engineering LNPs with this compound allows for tailored immune responses, which can be advantageous in cancer therapy and vaccine development. By adjusting the formulation, researchers aim to optimize therapeutic efficacy while minimizing adverse immune reactions .

Vaccine Development

The incorporation of this compound in vaccine formulations has gained attention:

  • RNA-Based Vaccines : this compound-containing LNPs are pivotal in the design of RNA vaccines, particularly those targeting infectious diseases. The lipid nanoparticles facilitate the delivery of mRNA to cells, prompting an immune response that provides protection against pathogens .
  • Nanotechnology in Vaccines : The use of nanotechnology enhances the stability and efficacy of vaccines by ensuring efficient delivery and prolonged release of the antigenic material .

Case Study 1: Delivery Efficiency in Hepatocytes

A study examined the effectiveness of various LNP formulations containing this compound in delivering siRNA to liver cells. Results indicated that formulations with a lower percentage of PEG-DMG (2%) showed higher efficacy compared to those with higher concentrations (5.4%). This finding underscores the importance of optimizing lipid ratios for enhanced delivery performance .

Case Study 2: Immunogenic Response Analysis

Research assessing the immunogenicity of LNPs containing this compound revealed significant inflammatory responses post-administration. This highlights a dual challenge: maximizing therapeutic delivery while mitigating potential adverse immune reactions .

Mechanism of Action

CLinDMA exerts its effects through the formation of lipid nanoparticles that encapsulate siRNA molecules. These nanoparticles facilitate the delivery of siRNA into target cells, where the siRNA can exert its gene-silencing effects. The molecular targets and pathways involved include the activation of innate immune pathways and the induction of inflammatory cytokines through the stimulation of toll-like receptor 4 (TLR4) signaling .

Comparison with Similar Compounds

Comparison with Similar Cationic Lipids

Structural and Physicochemical Properties

CLinDMA belongs to a class of ionizable cationic lipids with a pKa range of 6.5–8.0, enabling neutral particle formation at physiological pH to minimize systemic toxicity while retaining siRNA encapsulation capacity at acidic endosomal pH . Key structural analogs and their differences are summarized below:

Lipid Structure Key Features
This compound Cholesterol backbone, linoleyl chain, dimethylamino headgroup High liver tropism; inflammatory side effects
DLinDMA 1,2-Dilinoleyloxy-3-dimethylaminopropane Broader tissue distribution; lower hepatic uptake compared to this compound
MC3 (DLin-MC3-DMA) Linoleyl chains with methoxyethyl-piperazine headgroup FDA-approved (patisiran); improved safety profile and reduced immunogenicity
SM-102 Branched tail with heptadecan-9-yl chain and tertiary amine headgroup Used in Moderna’s COVID-19 vaccine; optimized for mRNA delivery

In Vivo Efficacy and Toxicity

  • Gene Silencing Efficiency: this compound-based LNPs achieve 89% hepatic mRNA knockdown in mice, outperforming DLinDMA (70–75% knockdown) but comparable to MC3 (85–90%) .
  • Inflammatory Response : this compound induces transient cytokine release (e.g., IL-6, TNF-α) at doses >3 mg/kg, whereas MC3 and SM-102 show minimal immune activation .
  • Organ Targeting : this compound exhibits preferential liver accumulation due to cholesterol-mediated LDL receptor interactions, while SM-102 enables broader tissue distribution, including lung and spleen .

Formulation Stability and Manufacturing

This compound LNPs are synthesized via microfluidic mixing, achieving consistent particle sizes (135 ± 10 nm) and low polydispersity (0.10 ± 0.02) . In contrast, MC3 formulations require additional PEGylation to stabilize particles during storage .

Key Research Findings and Data Tables

Table 1: Comparative Performance of this compound and Analogous Lipids

Parameter This compound DLinDMA MC3 SM-102
pKa 6.5–8.0 6.7–7.2 6.7–7.1 6.6–7.0
siRNA Encapsulation 85% ± 6% 80% ± 5% 90% ± 4% 88% ± 3%
Hepatic Knockdown 89% 75% 90% 50%
Inflammation Risk High Moderate Low Low

Table 2: In Vivo Toxicity Profiles

Lipid Maximum Tolerated Dose (mg/kg) Key Adverse Effects
This compound 6 Transient cytokine release, hepatotoxicity
MC3 10 Mild complement activation
SM-102 12 None reported

Discussion and Future Perspectives

Structural optimization, such as incorporating biodegradable linkers (e.g., as seen in MC3) or modulating headgroup chemistry, could enhance its therapeutic index . Advances in microfluidic manufacturing further enable precise tuning of this compound-based LNPs for targeted applications .

Biological Activity

CLinDMA (Cationic Lipid N,N-Dimethyl-N-(2-hydroxyethyl)-N-(2-((2-(dimethylamino)ethyl)amino)ethyl)amine) is a prominent cationic lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly in therapeutic applications such as RNA interference (RNAi). This article explores the biological activity of this compound, focusing on its immunogenic properties, efficacy in gene delivery, and associated inflammatory responses.

Overview of this compound

This compound is characterized by its ability to form stable lipid nanoparticles that can encapsulate nucleic acids and facilitate their delivery into cells. Its design aims to enhance cellular uptake and endosomal escape, which are critical for effective gene silencing. The lipid's cationic nature is responsible for its interactions with negatively charged cellular membranes, aiding in the transfection process.

Biological Activity and Mechanisms

  • Inflammatory Response :
    • This compound has been shown to induce an acute inflammatory response when administered in vivo. This response is characterized by the upregulation of various pro-inflammatory cytokines and chemokines, leading to activation of innate immune pathways. Studies indicate that this compound primarily contributes to this inflammatory response rather than other components in LNP formulations .
  • Gene Silencing Efficacy :
    • In a study utilizing LNP201, which incorporates this compound, significant gene silencing was observed in murine models. A single dose resulted in up to 89% reduction of target mRNA levels in the liver . The sustained silencing effect was attributed to both the lipid's properties and the RNAi mechanism employed.
  • Dose-Dependent Effects :
    • The inflammatory response elicited by this compound is dose-dependent. Higher doses correlate with increased cytokine release and potential liver damage markers, such as alanine aminotransferase (ALT) levels . Conversely, pretreatment with anti-inflammatory agents like dexamethasone has been shown to mitigate these effects without compromising the therapeutic efficacy of LNP201 .

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Abrams et al. (2009)MiceInduced significant inflammatory response; 89% mRNA knockdown in liver post-LNP201 administration .
MedChemExpress Data SheetIn VitroDemonstrated sustained silencing of murine Ssb gene; acute inflammatory response observed .
Recent Advances (2022)Various ModelsHighlighted improved safety profiles and organ tropism with new formulations based on this compound .

Case Study: LNP201 Formulation

LNP201, formulated using this compound, was evaluated for its biodistribution and efficacy in delivering siRNA. The study revealed that LNP201 not only effectively silenced target genes but also induced a robust immune response characterized by cytokine release. This dual action necessitated further exploration into balancing efficacy with safety through pharmacological interventions .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing CLinDMA, and how can researchers validate its chemical purity?

  • Methodology : Begin with a systematic literature review to identify precursor compounds and reaction conditions. Validate purity using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Cross-reference spectral data with existing databases to confirm structural integrity .
  • Key considerations : Replicate synthesis protocols from peer-reviewed studies and document deviations. Use control experiments to isolate variables affecting yield and purity .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology : Employ Fourier-transform infrared (FTIR) spectroscopy for functional group analysis and X-ray diffraction (XRD) for crystallographic data. Pair with density functional theory (DFT) calculations to predict electronic properties and compare with experimental results .
  • Validation : Ensure instrument calibration using standard reference materials and report confidence intervals for computational models .

Q. How should researchers design initial experiments to assess this compound’s stability under varying environmental conditions?

  • Methodology : Use accelerated stability testing (e.g., exposure to heat, light, humidity) with controlled variables. Monitor degradation via mass spectrometry (MS) and track kinetic parameters (e.g., half-life) using Arrhenius equations .
  • Data interpretation : Compare results with analogous compounds to identify structure-stability relationships .

Advanced Research Questions

Q. What experimental frameworks are optimal for resolving contradictions in this compound’s reported thermodynamic properties across studies?

  • Methodology : Conduct meta-analyses of published data to identify methodological outliers. Replicate conflicting experiments under standardized conditions (e.g., identical solvents, temperatures). Apply statistical tools like ANOVA to evaluate significance of discrepancies .
  • Contradiction management : Document and justify any deviations from prior protocols, and explore alternative hypotheses (e.g., polymorphic forms or impurities) .

Q. How can researchers integrate multi-omics data (e.g., metabolomic, proteomic) to study this compound’s biological interactions?

  • Methodology : Design cross-disciplinary studies combining in vitro assays (e.g., cell viability tests) with high-throughput sequencing. Use bioinformatics pipelines (e.g., pathway enrichment analysis) to correlate molecular interactions with phenotypic outcomes .
  • Data integration : Apply machine learning models to identify latent patterns in large datasets and validate findings with targeted experiments .

Q. What strategies mitigate bias when interpreting this compound’s dose-response relationships in preclinical studies?

  • Methodology : Implement double-blind experimental designs and randomized sample allocation. Use nonlinear regression models (e.g., Hill equations) to quantify efficacy and toxicity thresholds .
  • Bias mitigation : Pre-register study protocols, disclose potential conflicts of interest, and report negative results transparently .

Q. How should multi-institutional teams coordinate to ensure reproducibility in this compound research?

  • Methodology : Adopt standardized data formats (e.g., ISA-Tab) and share raw datasets via repositories like Zenodo. Conduct inter-laboratory validation studies with harmonized protocols .
  • Collaboration tools : Use version-controlled electronic lab notebooks (ELNs) and establish clear roles using frameworks like RACI matrices .

Q. Methodological Guidelines

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For computational data, archive code and input files alongside results .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems and adhere to OECD guidelines for chemical safety .
  • Conflict Resolution : Predefine criteria for terminating flawed experiments and use root-cause analysis (RCA) to address procedural failures .

Properties

Molecular Formula

C54H97NO3

Molecular Weight

808.4 g/mol

IUPAC Name

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

InChI

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1

InChI Key

PGYFLJKHWJVRMC-ZXRZDOCRSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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